TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), also known as ubiquitin-like modifier activating enzyme 1 (UBA1), a critical component of the ubiquitin-proteasome system (UPS) [, ]. The UPS plays a crucial role in maintaining cellular proteostasis by regulating the degradation of proteins involved in various cellular processes such as cell cycle progression, DNA repair, and apoptosis [, ]. TAK-243 selectively targets UBA1, the initiating enzyme in the ubiquitination cascade, thus disrupting the entire ubiquitin signaling pathway []. This disruption leads to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and ultimately, cell death []. While primarily investigated for its anticancer properties, TAK-243 serves as a valuable tool in basic research to study the intricacies of the UPS and its role in various cellular processes.
[1] TAK-243 Is a Selective UBA1 Inhibitor That Displays Preclinical Activity in Acute Myeloid Leukemia (AML) [] The Anti-Tumor Effect of the Ubiquitin-Activating Enzyme (UAE) Inhibitor TAK-243 on Pre-Clinical Models of Multiple Myeloma [] Abstract 2699: Targeting an ubiquitin-activating enzyme in small-cell lung cancer (SCLC) [] Abstract 3719: TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), disrupts DNA damage repair and sensitizes tumor cells and xenografts to ionizing radiation [] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer [] TAK-243, a Small Molecule Inhibitor of Ubiquitin-Activating Enzyme (UAE), Induces ER Stress and Apoptosis in CLL Cells [] The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML [] A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [] Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [] ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1. [] Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [] A Genome-Wide CRISPR/Cas9 Knockout Screen Identifies BEND3 As a Determinant of Sensitivity to UBA1 Inhibition in Acute Myeloid Leukemia [] Abstract 1055: Screens of targeted agents combined with the ubiquitin activating enzyme inhibitor TAK-243 or the pan-Akt inhibitor ipatasertib identified combinations that are effective in patient-derived complex spheroids [] UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [] Genomic screening reveals UBA1 as a potent and druggable target in c-MYC-high TNBC models [] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 [] Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models [] Abstract B2: Polyubiquitin heterogeneity in colorectal cancer and its liver metastatic cancers: implications for TAK-243 (MLN7243) pharmacodynamic marker sampling and interpretation [] Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma. [] Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [] Abstract P1-19-28: Genomic screening reveals UBA1 as a potent and druggable target in diverse models of triple negative breast cancer [] Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity [] Protein ubiquitylation is essential for the schizont to merozoite transition in Plasmodium falciparum blood-stage development [] Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development [] Proteasomal pathway inhibition as a potential therapy for NF2-associated meningioma and schwannoma. [] SLFN11’s surveillance role in protein homeostasis [] Targeting ubiquitin-activating enzyme induces ER stress-mediated apoptosis in B-cell lymphoma cells.[28] NRF3-POMP-20S Proteasome Assembly Axis Promotes Cancer Development via Ubiquitin-Independent Proteolysis of p53 and Retinoblastoma Protein [] Ubiquitin-mediated receptor degradation contributes to development of tolerance to MrgC agonist-induced pain inhibition in neuropathic rats. [] Plasmodium Circumsporozoite Protein Enhances the Efficacy of Gefitinib in Lung Adenocarcinoma Cells by Inhibiting Autophagy via Proteasomal Degradation of LC3B [] UAE Inhibitor TAK-243 [] Varied Role of Ubiquitylation in Generating MHC Class I Peptide Ligands [] Knowing then defeating: The Ubiquitin activating enzyme, a promising target for cancer therapy [] Dynamic regulation of dynein localization revealed by small molecule inhibitors of ubiquitination enzymes [] Pharmacologic inhibition of the ubiquitin-activating enzyme induces ER stress and apoptosis in chronic lymphocytic leukemia and ibrutinib-resistant mantle cell lymphoma cells [] Cross-species identification of PIP5K1-, splicing- and ubiquitin-related pathways as potential targets for RB1-deficient cells. [] Direct Conjugation of NEDD8 to the N-Terminus of a Model Protein Can Induce Degradation [] Kiss of Death: Ring Finger 216 Regulates Toll-like Receptor 8 Stability through Ubiquitination [] Ubiquitin-proteasome System Is a Promising Target for Killing Cisplatin-resistant Bladder Cancer Cells [] Inhibition of Topors Ubiquitin Ligase Augments the Efficacy of DNA Hypomethylating Agents through DNMT1 Stabilization[41] Abstract 4555: Aryl-hydrocarbon receptor inhibitors in combination with anticancer agents, especially proteasome pathway inhibitors, in a complex spheroid screen using patient-derived cell lines can result in greater-than additive cytotoxicity
TAK-243 was developed by Takeda Pharmaceutical Company and is classified as a selective inhibitor of UBA1. UBA1 plays a critical role in the ubiquitin-proteasome system, which is essential for protein degradation and cellular homeostasis. By inhibiting this enzyme, TAK-243 disrupts protein turnover, leading to the accumulation of misfolded proteins and subsequent cellular stress.
The synthesis of TAK-243 involves several key steps, focusing on the construction of its core structure which includes a thiazole ring and a phenyl group substituted with a trifluoromethyl group. The synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations including coupling reactions, cyclization, and functional group modifications.
TAK-243 has a molecular formula of C₁₄H₁₃F₃N₂O₂S and a molecular weight of approximately 344.33 g/mol. The structural representation includes:
The three-dimensional conformation allows for optimal binding to the active site of UBA1, facilitating its inhibitory action.
TAK-243's primary reaction mechanism involves the inhibition of UBA1, which is crucial for ubiquitin activation. The compound acts as an ATP mimic, binding to the adenylation site of UBA1 and preventing the transfer of ubiquitin to target proteins. Key aspects include:
The mechanism by which TAK-243 exerts its effects involves several pathways:
TAK-243 demonstrates several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
TAK-243 is primarily investigated for its potential applications in oncology:
Preclinical studies continue to explore its efficacy across different cancer models, providing insights into its therapeutic potential.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3